molecular formula C44H68O13 B1677193 Okadaic acid CAS No. 78111-17-8

Okadaic acid

Cat. No. B1677193
CAS RN: 78111-17-8
M. Wt: 805 g/mol
InChI Key: QNDVLZJODHBUFM-WFXQOWMNSA-N
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Description

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . It is the inhibition of this enzyme that is a primary cause of diarrheic shellfish poisoning (DSP) in humans . Okadaic acid is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .


Synthesis Analysis

Okadaic acid has been found to have a rich modern history whose drama is continuing to unfold . Originally isolated from extracts of the marine sponge Halichondria okadai as a potential anticancer agent , OA was subsequently found to have cancerous tumor-promoting activity in the two-stage model of carcinogenesis on mouse skin .


Molecular Structure Analysis

The structure of Okadaic acid has been determined by X-ray crystallography . The structure of these oligomers is proposed based on spectroscopic data and molecular modeling calculations .


Chemical Reactions Analysis

Okadaic acid is associated with protein phosphorylation . It is implicated in hyperphosphorylation of tau and in later stages causes Alzheimer’s disease (AD)-like pathology .


Physical And Chemical Properties Analysis

Okadaic acid is a non-competitive, selective, and reversible serine/threonine-specific protein phosphatases 1 (PP1), PP2A, and PP3 inhibitor with IC50s of 10-15 nM, 0.5 nM, and 4 nM, respectively .

Scientific Research Applications

Furthermore, OA's role in the research landscape extends to its involvement in the elucidation of tumor promotion mechanisms. Studies have highlighted the importance of understanding the interactions and effects of OA, particularly in the context of protein phosphatases inhibition, which plays a pivotal role in tumor promotion pathways. This area of research is critical for developing a comprehensive understanding of cancer progression and identifying potential therapeutic targets (Fujiki et al., 2018).

In the realm of neurotoxicity, OA has been implicated in the hyperactivation of the glutamatergic system, suggesting a key pathophysiological role in OA-induced neurotoxicity. This association calls for further exploration to integrate this understanding into broader models of neurological damage and potential interventions (Zimmer et al., 2016).

Additionally, the toxicological assessment of OA in combination with other lipophilic phycotoxins reveals the complexity of co-exposure scenarios, often resulting in synergistic or antagonistic effects. This underscores the need for a more nuanced understanding of mixture effects, which is crucial for accurate risk assessment and management strategies in marine toxin exposure (Alarcan et al., 2018).

Lastly, the implications of OA and related toxins on marine life, particularly fish, have been increasingly documented, highlighting the broader ecological consequences of harmful algal blooms (HABs) and the toxins they produce. This area of research is vital for understanding the ecological impacts of OA and developing strategies to mitigate these effects on marine ecosystems and the species that inhabit them (Corriere et al., 2021).

Safety And Hazards

Okadaic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation .

Future Directions

There is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic acid can be a better tool to study cellular and molecular mechanisms for AD pathology . This review elucidates the regulatory mechanism of PP2A and MAPK kinase and their possible mechanisms involved in Okadaic acid-induced apoptosis, neurotoxicity, and AD-like pathology .

properties

IUPAC Name

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVLZJODHBUFM-WFXQOWMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880002
Record name Okadaic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Readily soluble in many organic solvents, degrading in acid or base
Record name Okadaic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported.
Record name Okadaic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Okadaic acid

Color/Form

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder

CAS RN

78111-17-8
Record name Okadaic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Deepithio-9,10-Didehydroacanthifolicin
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Record name Okadaic acid
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Record name OKADAIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Okadaic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

171-175 °C; 164-166 °C
Record name Okadaic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55,000
Citations
JJ Fernandez, ML Candenas, ML Souto… - Current medicinal …, 2002 - ingentaconnect.com
… The subject of this review is limited to okadaic acid (OA). It was the first example of a group of polyether toxins produced by marine microalgae, which is responsible for the natural …
Number of citations: 217 www.ingentaconnect.com
H Ishihara, BL Martin, DL Brautigan, H Karaki… - Biochemical and …, 1989 - Elsevier
… Okadaic acid is an inhibitor of phosphatase activity … than okadaic acid, IC50 values for calyculin A were about 2 nM and for okadaic acid between 60 and 500 nM. The endogenous …
Number of citations: 199 www.sciencedirect.com
K Tachibana, PJ Scheuer, Y Tsukitani… - Journal of the …, 1981 - ACS Publications
… Okadaic acid was toxic (LC50 192 jtg/kg; ipmice) and inhibited growth of KB cells by more … melanodocia the Oklahoma group isolated okadaic acid by a procedure similar to that used for …
Number of citations: 045 pubs.acs.org
P Cohen, CFB Holmes, Y Tsukitani - Trends in biochemical sciences, 1990 - cell.com
… never have heard of okadaic acid, although a number will have experienced it, because it is a major toxic component associated with diarrhetic seafood poisoning. Okadaic acid (Fig. 1) …
Number of citations: 737 www.cell.com
村上安孝, 大島泰克, 安元健 - 日本水産学会誌, 1982 - jlc.jst.go.jp
… of okadaic acid and its methyl ester (Table 1). Thus the identity of PLT2 with okadaic acid was … Our identification of okadaic acid as the product of P. lima provides a substantial basis for …
Number of citations: 497 jlc.jst.go.jp
C Bialojan, A Takai - Biochemical Journal, 1988 - portlandpress.com
… Okadaic acid (C44H66013) is a monocarboxylic acid extracted … Okadaic acid similarly inhibited a purified polycation-… To our knowledge, okadaic acid is the first substance that has been …
Number of citations: 128 portlandpress.com
V Valdiglesias, MV Prego-Faraldo, E Pásaro, J Méndez… - Marine Drugs, 2013 - mdpi.com
… epi-okadaic acid or belizeanic acid were recently found to induce lower inhibitory potencies, mainly related to PP1 [18,19]. Particularly, a concentration of 150 nM of 19-epi-okadaic acid …
Number of citations: 260 www.mdpi.com
M Suganuma, H Fujiki, H Suguri… - Proceedings of the …, 1988 - National Acad Sciences
… of okadaic acid twice a week revealed that okadaic acid is a potent additional tumor promoter: tumors developed in 93% of the mice treated with DMBA and okadaic acid … or okadaic acid …
Number of citations: 819 www.pnas.org
H Fujiki, M Suganuma - Journal of cancer research and clinical oncology, 1999 - Springer
… by okadaic acid in 1988, we further identified additional tumor promoters of the okadaic acid … -2A (PP-1 and PP-2A), as are okadaic acid, calyculin A and microcystin-LR, is not a tumor …
Number of citations: 151 link.springer.com
TAJ Haystead, ATR Sim, D Carling, RC Honnor… - Nature, 1989 - nature.com
… was increased by okadaic acid were enzymes of glucose and lipid metabolism, we examined the effects of okadaic acid on the flux through these pathways. Okadaic acid mimicked the …
Number of citations: 995 www.nature.com

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